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Introduction
Adrixetinib (Q702) is an orally bioavailable, selective small-molecule inhibitor of the Axl, Mer,

and CSF1R receptor tyrosine kinases.[1][2] These kinases are key players in tumorigenesis,

immune suppression, and drug resistance.[1][2] Adrixetinib's mechanism of action involves

remodeling the tumor microenvironment (TME) to be more susceptible to anti-tumor immune

responses, primarily by reducing immunosuppressive M2 macrophages and myeloid-derived

suppressor cells (MDSCs) while promoting the activity of M1 macrophages and cytotoxic CD8+

T cells.[3] This immunomodulatory effect provides a strong rationale for combining Adrixetinib

with other anti-cancer agents, particularly immune checkpoint inhibitors, chemotherapy, and

other targeted therapies, to achieve synergistic anti-tumor activity.[2]

These application notes provide a comprehensive guide for designing and conducting

preclinical combination therapy studies with Adrixetinib TFA. The protocols outlined below are

intended to serve as a starting point and should be optimized for specific cell lines and tumor

models.
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The following tables summarize key quantitative data for Adrixetinib and representative Axl/Mer

inhibitors to guide experimental design.

Table 1: Adrixetinib (Q702) Kinase Inhibitory Activity

Target IC50 (nM)

Axl 0.3

Mer 0.8

CSF1R 8.7

IC50 values were determined using a kinase-domain binding-based assay.

Table 2: Representative Cell Viability IC50 Values for Adrixetinib and Similar Axl/Mer Inhibitors
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Compound Cell Line Cancer Type IC50 (µM) Citation

Adrixetinib

(Q702)
EOL-1

Eosinophilic

Leukemia
0.02

MOLM-13
Acute Myeloid

Leukemia
0.11

MV4-11
Acute Myeloid

Leukemia
0.2

BMS-777607 U118MG Glioblastoma
~12.5 (effective

dose)
[4]

SF126 Glioblastoma
~12.5 (effective

dose)
[4]

TP-0903 Various
Pancreatic

Cancer

Not explicitly

stated, used at

25 mg/kg in vivo

[5]

UNC2025 697

B-cell Acute

Lymphoblastic

Leukemia

~0.0027 [6]

Kasumi-1
Acute Myeloid

Leukemia

Not explicitly

stated, effective

at sub-

micromolar

concentrations

[6]

Note: Cell-based IC50 values for Adrixetinib in solid tumor lines are not yet widely published.

The provided data for other Axl/Mer inhibitors can be used as a reference for initial dose-

ranging studies. IC50 values are highly dependent on the cell line and assay conditions (e.g.,

incubation time).[7][8]

Table 3: Representative In Vivo Efficacy of Adrixetinib and Other Axl/Mer Inhibitors in

Combination Studies
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Compound
Combination
Agent

Tumor Model
Efficacy
Outcome

Citation

Adrixetinib

(Q702)

anti-PD-1

antibody

RENCA (murine

renal carcinoma)

syngeneic model

Significant tumor

growth inhibition

compared to

either agent

alone.

[9]

TP-0903

Gemcitabine +

anti-PD-1

antibody

KPC (pancreatic

cancer)

syngeneic model

Significantly

extended

survival

compared to

vehicle or single-

agent therapies.

[5]

BMS-777607
anti-PD-1

antibody

E0771 (murine

triple-negative

breast cancer)

syngeneic model

Significantly

decreased tumor

growth and lung

metastasis

compared to

monotherapies.

[10]

UNC2025 Methotrexate
697 (B-ALL)

xenograft model

Increased

sensitivity to

methotrexate,

leading to

enhanced anti-

leukemic effect.

[11]

Signaling Pathways and Experimental Workflows
Adrixetinib Mechanism of Action and Downstream
Signaling
Adrixetinib simultaneously inhibits Axl, Mer, and CSF1R, leading to a dual effect on both the

tumor cells and the tumor microenvironment. This inhibition blocks downstream pro-survival

and anti-inflammatory signaling pathways.
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Caption: Adrixetinib inhibits Axl, Mer, and CSF1R, blocking downstream signaling pathways.

Experimental Workflow for In Vitro Combination Studies
A systematic approach is crucial for evaluating the synergistic potential of Adrixetinib with other

therapeutic agents in vitro.
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Phase 1: Single Agent Dose Response

Phase 2: Combination Matrix

Phase 3: Synergy Analysis

Seed Cancer Cells in 96-well plates

Treat with serial dilutions of Adrixetinib Treat with serial dilutions of Combination Drug

Incubate for 72 hours

Perform Cell Viability Assay (e.g., CellTiter-Glo)

Calculate IC50 for each drug

Treat with a matrix of Adrixetinib and Combination Drug concentrations

Seed Cancer Cells in 96-well plates

Incubate for 72 hours

Confirm pathway modulation via Western Blot

Perform Cell Viability Assay

Calculate Combination Index (CI) using Chou-Talalay method

Generate Isobolograms

Click to download full resolution via product page

Caption: Workflow for assessing in vitro synergy of Adrixetinib combinations.
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Experimental Workflow for In Vivo Combination Studies
In vivo studies are essential to validate the therapeutic efficacy of Adrixetinib combinations in a

physiological context.
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Phase 1: Model Establishment

Phase 2: Treatment

Phase 3: Monitoring and Analysis

Implant tumor cells (syngeneic or xenograft) into mice

Monitor tumor growth until palpable (e.g., 50-100 mm³)

Randomize mice into treatment groups

Vehicle Control Adrixetinib alone Combination Drug alone Adrixetinib + Combination Drug

Administer treatments according to schedule

Measure tumor volume and body weight 2-3 times/week

Euthanize at endpoint (e.g., tumor volume >1500 mm³ or signs of toxicity)

Analyze tumor growth inhibition (TGI) and survival Analyze tumor microenvironment (e.g., flow cytometry, IHC)

Click to download full resolution via product page

Caption: Workflow for assessing in vivo efficacy of Adrixetinib combinations.
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Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol describes how to determine the IC50 of Adrixetinib and a combination agent, and

subsequently evaluate their synergistic effects.

1.1. Materials:

Cancer cell line of interest (e.g., A549, H1299 for solid tumors; MOLM-13 for leukemia)

Adrixetinib TFA (stock solution prepared in DMSO)

Combination agent (e.g., Pembrolizumab, Gemcitabine)

Complete cell culture medium

96-well clear bottom white plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

CompuSyn software or similar for synergy analysis

1.2. Procedure: Single-Agent IC50 Determination

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and

allow them to adhere overnight.

Prepare serial dilutions of Adrixetinib and the combination agent in culture medium.

Remove the medium from the cells and add 100 µL of the drug dilutions. Include vehicle

control (DMSO) wells.

Incubate the plate for 72 hours at 37°C and 5% CO₂.

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
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Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Calculate the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).

1.3. Procedure: Combination Synergy Analysis

Based on the IC50 values, design a dose matrix of Adrixetinib and the combination agent. A

common approach is to use concentrations ranging from 1/4x to 4x the IC50 value for each

drug.

Seed cells as described in 1.2.1.

Treat the cells with the combination matrix, including single-agent and vehicle controls.

Incubate and perform the CellTiter-Glo® assay as described in 1.2.4-1.2.9.

Analyze the data using the Chou-Talalay method with CompuSyn software to calculate the

Combination Index (CI).[12] A CI < 1 indicates synergy, CI = 1 indicates an additive effect,

and CI > 1 indicates antagonism.[12]

Protocol 2: Western Blot Analysis of Signaling Pathway
Modulation
This protocol is for assessing the effect of Adrixetinib, alone and in combination, on the

phosphorylation of key downstream signaling proteins.

2.1. Materials:

Cancer cells treated as in the combination synergy experiment.

RIPA buffer with protease and phosphatase inhibitors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4759401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4759401/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BCA Protein Assay Kit.

SDS-PAGE gels and electrophoresis apparatus.

PVDF membrane and transfer system.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Mer, anti-Mer, anti-p-CSF1R, anti-

CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin).

HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Chemiluminescence imaging system.

2.2. Procedure:

Lyse the treated cells with ice-cold RIPA buffer.

Determine protein concentration using the BCA assay.

Denature protein lysates by boiling in Laemmli buffer.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane three times with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Syngeneic Tumor Model Study
This protocol outlines a study to evaluate the in vivo efficacy of Adrixetinib in combination with

an immune checkpoint inhibitor.

3.1. Materials:

6-8 week old female BALB/c or C57BL/6 mice.

Syngeneic tumor cell line (e.g., CT26, RENCA, or MC38).

Adrixetinib TFA (formulated for oral gavage).

anti-PD-1 antibody (or other immune checkpoint inhibitor) and isotype control.

Sterile PBS and syringes.

Calipers for tumor measurement.

Anesthesia (e.g., isoflurane).

3.2. Procedure:

Subcutaneously inject tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of the

mice.

Monitor tumor growth. When tumors reach an average volume of 50-100 mm³, randomize

the mice into four treatment groups (n=8-10 mice/group):

Group 1: Vehicle (oral gavage) + Isotype control (intraperitoneal injection).

Group 2: Adrixetinib (e.g., 30 mg/kg, daily, oral gavage) + Isotype control.[9]
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Group 3: Vehicle + anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly, i.p.).

Group 4: Adrixetinib + anti-PD-1 antibody.

Administer treatments for a specified period (e.g., 2-3 weeks).

Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.

Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if

they show signs of excessive toxicity (e.g., >20% body weight loss).

At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow

cytometry for immune cell populations, immunohistochemistry).

Analyze the data for tumor growth inhibition and survival benefit.

Conclusion
Adrixetinib's unique mechanism of targeting key drivers of immunosuppression and tumor

survival makes it a promising candidate for combination therapies. The protocols and data

presented here provide a framework for the rational design and execution of preclinical studies

to explore the full therapeutic potential of Adrixetinib in combination with other anti-cancer

agents. Rigorous in vitro and in vivo testing, as outlined, will be crucial in identifying the most

effective combination strategies to advance into clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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